![molecular formula C19H21FN2O4 B5555479 7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C19H21FN2O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.14853532 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms
A comprehensive understanding of the synthetic routes and reaction mechanisms involving complex spirocyclic compounds like 7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is crucial for advancing chemical synthesis and material science. Studies such as the one by He et al. (2021) elucidate the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, providing insights into the efficient synthesis of pyrazole-fused quinones through photoinduced reactions. This research underscores the importance of understanding the excited states and deactivation pathways in designing photoinduced synthetic routes for spirocyclic compounds (He et al., 2021).
Advanced Material Synthesis
Spirocyclic compounds are instrumental in developing new materials with unique properties. The work by Bucio et al. (2005) on synthesizing aromatic polyesters containing spirodilactam structures highlights the potential of such compounds in creating materials with excellent thermal stability and solubility. These materials' inherent viscosities and thermal properties make them suitable for various applications, from coatings to advanced composite materials (Bucio et al., 2005).
Pharmaceutical Applications
Spirocyclic compounds like this compound also find applications in the pharmaceutical industry. Research into their synthesis, modification, and biological activity can lead to the development of new therapeutic agents. For instance, the synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives for anticonvulsant activity illustrate the potential of spirocyclic compounds in drug discovery and development (Obniska et al., 2006).
Crystal Structure and Molecular Design
The study of the crystal structure and molecular design of spirocyclic compounds provides valuable information for the development of materials and drugs with desired properties. For example, the analysis of 3'-aminocyclohexanespiro-5'-hydantoinphenylboronic acid's crystal structure reveals the importance of hydrogen bonding, N—H⋯π interactions, and the impact of fluorination on molecular architecture. This knowledge is critical for rational drug design and the development of advanced materials with specific functionalities (Shivachev et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[4-(4-fluorophenyl)oxane-4-carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c20-14-3-1-13(2-4-14)19(6-9-26-10-7-19)17(25)22-8-5-18(12-22)11-15(23)21-16(18)24/h1-4H,5-12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRBNDKZABACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)NC2=O)C(=O)C3(CCOCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)
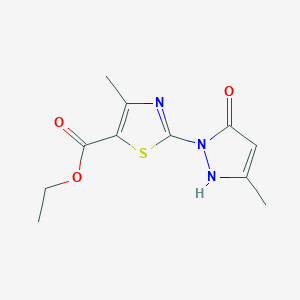
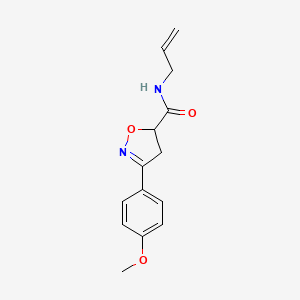
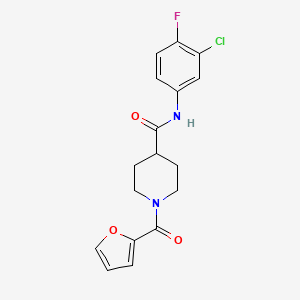
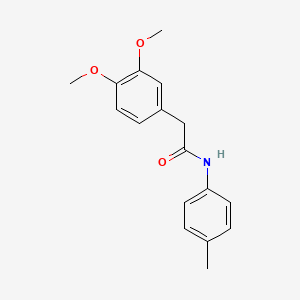
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)
![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)
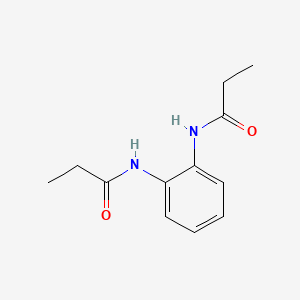
![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)
![5-ETHYL-4,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B5555495.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)

![4-Amino-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5555530.png)
